tert-Butyl ((S)-1-(((S)-1-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(4-methyl-2-oxo-2H-chromen-7-yl)amino)-3-hydroxy-1-oxopropan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate
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Overview
Description
tert-Butyl ((S)-1-(((S)-1-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(4-methyl-2-oxo-2H-chromen-7-yl)amino)-3-hydroxy-1-oxopropan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is a complex organic compound that features multiple functional groups, including amino, guanidino, oxo, and carbamate groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-1-(((S)-1-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(4-methyl-2-oxo-2H-chromen-7-yl)amino)-3-hydroxy-1-oxopropan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate typically involves multi-step organic synthesis. Each step may involve protection and deprotection of functional groups, coupling reactions, and purification processes. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of such complex compounds often involves scalable synthetic routes that can be performed in large reactors. The use of automated synthesis and purification systems can enhance efficiency and consistency. Quality control measures, including chromatography and spectroscopy, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((S)-1-(((S)-1-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(4-methyl-2-oxo-2H-chromen-7-yl)amino)-3-hydroxy-1-oxopropan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce hydroxylated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl ((S)-1-(((S)-1-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(4-methyl-2-oxo-2H-chromen-7-yl)amino)-3-hydroxy-1-oxopropan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((S)-1-(((S)-1-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(4-methyl-2-oxo-2H-chromen-7-yl)amino)-3-hydroxy-1-oxopropan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate analogs: Compounds with similar structures but different functional groups.
Other carbamates: Compounds containing the carbamate functional group but with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C33H43N7O8 |
---|---|
Molecular Weight |
665.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C33H43N7O8/c1-19-15-27(42)47-26-17-21(12-13-22(19)26)40(25(28(34)43)11-8-14-37-31(35)36)30(45)24(18-41)38-29(44)23(16-20-9-6-5-7-10-20)39-32(46)48-33(2,3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H2,34,43)(H,38,44)(H,39,46)(H4,35,36,37)/t23-,24-,25-/m0/s1 |
InChI Key |
IOYRLUGZUQRKLS-SDHOMARFSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCN=C(N)N)C(=O)N)C(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCN=C(N)N)C(=O)N)C(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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